XLogP3 Lipophilicity: +3.8 Log Unit Increase Over Parent Pyrimidine-2-thiol
The target compound exhibits a computed XLogP3 of 2.7, compared to −1.1 for the parent pyrimidine-2-thiol scaffold lacking the adamantane substituent . This represents a ΔXLogP3 of +3.8, equivalent to an approximately 6,300-fold increase in the octanol–water partition coefficient (log₁₀P ratio). For context, the generally accepted optimal LogP range for drug-like oral bioavailability is 1–3; the parent compound falls well below this window, whereas the adamantylated derivative falls squarely within it . The adamantane-induced lipophilicity gain is achieved without increasing the topological polar surface area (TPSA remains 56.5 Ų for both compounds), yielding a favorable TPSA/LogP ratio for passive membrane permeation .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Pyrimidine-2-thiol (CAS 1450-85-7): XLogP3 = −1.1 |
| Quantified Difference | ΔXLogP3 = +3.8 (~6,300-fold increase in P) |
| Conditions | XLogP3 3.0 algorithm (PubChem 2025.09.15 release); octanol–water partition coefficient prediction |
Why This Matters
This lipophilicity increase directly affects membrane partitioning, cellular uptake, and BBB penetration potential, making the adamantylated compound suitable for intracellular target engagement studies where the parent compound would fail due to insufficient membrane permeability.
- [1] PubChem Compound Summary for CID 15530950 (target) and CID 1550489 (comparator). National Center for Biotechnology Information. XLogP3 values retrieved 2026-04-24. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
